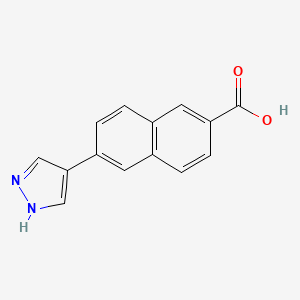
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the naphthalene moiety. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . This is followed by a coupling reaction with a naphthalene derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and environmentally friendly procedures. Techniques such as microwave-assisted reactions and the use of heterogeneous catalysts like Amberlyst-70 have been reported to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or naphthalene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene or pyrazole rings .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the naphthalene moiety.
Naphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the pyrazole moiety.
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: A similar pyrazole derivative with different substituents.
Uniqueness
6-(1H-Pyrazol-4-yl)-naphthalene-2-carboxylic acid is unique due to the combination of the pyrazole and naphthalene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C14H10N2O2 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
6-(1H-pyrazol-4-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-4-3-9-5-11(2-1-10(9)6-12)13-7-15-16-8-13/h1-8H,(H,15,16)(H,17,18) |
Clave InChI |
CDUYSTDCVVVPCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


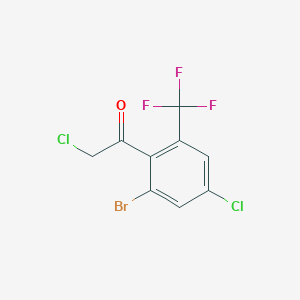
![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)

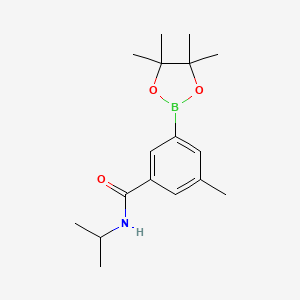
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
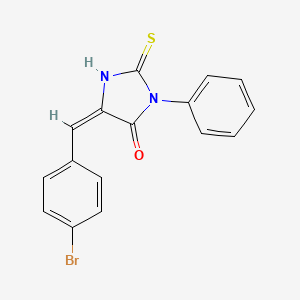
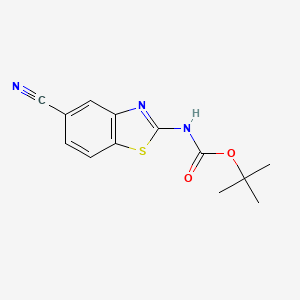

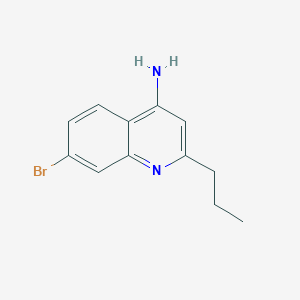
![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)

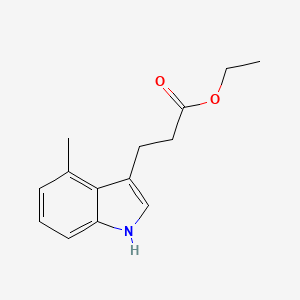
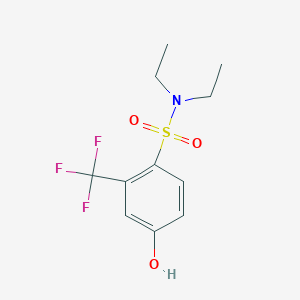
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)
